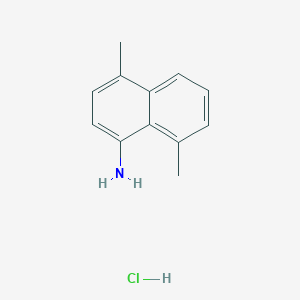

4,8-Dimethylnaphthalen-1-amine hydrochloride

Description

Properties

Molecular Formula |

C12H14ClN |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

4,8-dimethylnaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C12H13N.ClH/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12;/h3-7H,13H2,1-2H3;1H |

InChI Key |

KCNJYWVWQUCPMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=C2N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Amination of Chloromethyl Naphthalene Derivatives

A highly efficient method involves the reaction of 1-chloromethylnaphthalene derivatives with dimethylamine sources in the presence of a palladium catalyst under mild conditions.

- Catalyst: Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄)

- Base: Sodium tert-butoxide (NaOtBu)

- Solvent: Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

- Temperature: 80°C

- Reaction time: 2 hours

- Dimethylamine source: N,N-dimethylformamide (DMF) used as a dimethylamine donor

- Atmosphere: Nitrogen inert atmosphere

| Reagent | Amount | Role |

|---|---|---|

| 1-[Chlorophenylmethyl]naphthalene | 0.076 g (0.3 mmol) | Starting material |

| Pd(PPh₃)₄ | 0.017 g (0.015 mmol) | Catalyst |

| Sodium tert-butoxide | 0.115 g (1.2 mmol) | Base |

| N,N-Dimethylformamide | 69.24 μL (0.9 mmol) | Dimethylamine source |

| Water | 54 μL (0.003 mmol) | Additive |

| Anhydrous 2-MeTHF | 3.0 mL | Solvent |

The mixture is stirred at 80°C under nitrogen for 2 hours. After completion, the product is isolated by column chromatography using silica gel and petroleum ether/ethyl acetate (100:1) as eluent.

Yield: Approximately 95% for 4-benzyl-N,N-dimethylnaphthalen-1-amine, a close analog of the target compound.

This method is noted for:

- Mild reaction conditions

- High yield and purity

- Good substrate compatibility, allowing for various substituents on the naphthalene ring

- Simple operation

Catalytic Hydrogenation of Nitro-Naphthalene Derivatives

Another approach to prepare 1-naphthylamine derivatives involves catalytic hydrogenation of 1-nitronaphthalene derivatives.

- Starting material: Purified 1-nitronaphthalene, free of sulfur compounds and isomeric nitronaphthalenes

- Catalyst: Platinum on activated charcoal

- Conditions: Elevated temperature (150–250°C) and pressure (50–300 bar)

- Solvent: Inert organic solvents miscible with water

- Reaction time: 3 to 30 minutes residence time in reactor

The hydrogenation reduces the nitro group to the corresponding amine, which can then be isolated and converted to the hydrochloride salt.

This method is industrially relevant for its:

Formation of Hydrochloride Salt

After obtaining the free amine (4,8-dimethylnaphthalen-1-amine), conversion to the hydrochloride salt is typically performed by treatment with hydrochloric acid in an appropriate solvent, which improves:

- Stability of the compound

- Handling and storage

- Purity for further applications

Comparative Summary of Preparation Methods

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-catalyzed amination of chloromethyl naphthalene | Pd(PPh₃)₄, NaOtBu, 80°C, 2-MeTHF, N₂ | 2 hours | ~95 | Mild conditions, high yield, substrate scope | Requires Pd catalyst, sensitive to moisture |

| Catalytic hydrogenation of 1-nitronaphthalene | Pt/activated charcoal, 150–250°C, 50–300 bar | Minutes | High | Scalable, fast, industrially viable | High pressure equipment needed, catalyst poisoning risk |

Research Findings and Optimization Notes

- The palladium-catalyzed amination benefits from the presence of water in small amounts (as additive) to improve reaction efficiency.

- Use of anhydrous organic solvents is critical to prevent catalyst deactivation.

- The hydrogenation method requires purified nitronaphthalene to avoid catalyst fouling and ensure high selectivity.

- Column chromatography purification is effective for isolating the amine products with high purity.

- NMR characterization confirms the structure and substitution pattern of the products, with typical aromatic proton signals and methyl group singlets observed.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can further modify the amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,8-Dimethylnaphthalen-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Dimethylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features, physicochemical properties, and applications of 4,8-dimethylnaphthalen-1-amine hydrochloride with analogous compounds:

*Estimated based on substituent replacement (Cl → CH₃) in analog .

Physicochemical and Functional Differences

- Stability : Electron-donating methyl groups may improve resistance to oxidative degradation relative to electron-withdrawing chlorine substituents. However, steric hindrance from 4,8-dimethyl groups could affect reactivity in synthetic pathways.

- Chirality : Unlike (R)-6-chloro-tetrahydronaphthalen-1-amine hydrochloride , the target compound lacks a chiral center, simplifying synthesis and purification.

Research Findings and Limitations

- Synthesis Challenges : Steric effects from 4,8-dimethyl groups may complicate regioselective functionalization, contrasting with simpler chlorinated analogs like those in .

- Dissolution Behavior : Methylated naphthalen-amines likely exhibit slower dissolution rates compared to polar derivatives (e.g., famotidine hydrochloride ), impacting formulation strategies.

Biological Activity

4,8-Dimethylnaphthalen-1-amine hydrochloride is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound has garnered attention in various fields due to its potential biological activities, including its roles in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.

Molecular Formula : C12H13N·HCl

Molecular Weight : 215.7 g/mol

CAS Number : 2725791-00-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound is known to influence several signaling pathways and can act as a precursor for the synthesis of other bioactive compounds.

Key Mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, affecting processes such as detoxification and cellular signaling.

- Receptor Interaction : The compound has been shown to bind to specific receptors, modulating their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have demonstrated that naphthalene derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.

Cytotoxic Effects

Some studies have reported cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells has been a focal point in cancer research.

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of 4,8-dimethylnaphthalen-1-amine on various cancer cell lines. Results showed significant inhibition of cell proliferation at concentrations above 10 µM, indicating potential as an anticancer agent.

- Toxicological Assessments : Toxicological studies conducted on rodents revealed that oral administration of the compound at doses of 28 mg/kg body weight resulted in rapid metabolism and excretion, primarily through urine. The metabolites identified included hydroxymethyl derivatives, suggesting biotransformation pathways that could influence toxicity profiles.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.